4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[3-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]pyridin-4-yl]benzamide
Beschreibung
4-(3,5-Dimethylpiperidin-1-yl)sulfonyl-N-[3-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]pyridin-4-yl]benzamide is a bis-sulfonylated benzamide derivative characterized by dual 3,5-dimethylpiperidine sulfonyl groups attached to a central pyridine-benzamide scaffold. The compound’s structural complexity arises from its symmetrical design, which includes two aromatic systems interconnected via sulfonamide linkages.
The synthesis of such compounds typically involves multi-step reactions, including sulfonylation of benzamide precursors and coupling with functionalized pyridine intermediates. Structural characterization likely employs X-ray crystallography, leveraging programs like SHELX for refinement , and computational tools from the CCP4 suite for macromolecular modeling if applied to protein-ligand studies .
Eigenschaften
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[3-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]pyridin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H41N5O6S2/c1-22-15-23(2)19-37(18-22)45(41,42)28-9-5-26(6-10-28)32(39)35-30-13-14-34-17-31(30)36-33(40)27-7-11-29(12-8-27)46(43,44)38-20-24(3)16-25(4)21-38/h5-14,17,22-25H,15-16,18-21H2,1-4H3,(H,36,40)(H,34,35,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANHTJMTGHOHBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=NC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CC(CC(C5)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H41N5O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
667.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[3-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]pyridin-4-yl]benzamide is a synthetic organic molecule with potential applications in medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, cytotoxicity, and relevant case studies.
Chemical Structure
The molecular formula of the compound is , and it features a sulfonamide group which is known for its biological activity. The structure can be represented as follows:
The primary mechanism of action for compounds containing piperidine and sulfonamide moieties often involves inhibition of specific enzymes or receptors, leading to altered cellular signaling pathways. For instance, sulfonamides are known to inhibit the enzyme dihydropteroate synthase in bacterial folate synthesis, which can be extrapolated to potential anti-cancer mechanisms in mammalian cells.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the IC50 values observed in different assays:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HCT116 (Colon Cancer) | < 1 | |
| HT29 (Colon Cancer) | < 1 | |
| Ca9-22 (Oral SCC) | 2.5 | |
| HSC-2 (Oral SCC) | 3.0 |
These results indicate that the compound exhibits potent cytotoxicity, particularly against colon cancer cell lines.
Case Studies
One notable study involved the synthesis and evaluation of similar piperidine-based compounds, which demonstrated significant anti-cancer activity through apoptosis induction and cell cycle arrest in treated cells. The study reported that compounds with structural similarities to our compound showed increased reactive oxygen species (ROS) levels and mitochondrial membrane depolarization, suggesting a mechanism involving oxidative stress .
Safety and Toxicology
Safety assessments indicate that compounds containing piperidine structures can exhibit irritant properties. For example, skin irritation has been noted at high concentrations . Toxicological profiling is essential for understanding the safety profile of this compound in potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Key Observations:
Impact of Sulfonyl Groups: The target compound exhibits superior solubility compared to its non-sulfonylated analog, attributed to the sulfonyl moieties enhancing hydrogen-bonding capacity with aqueous solvents . However, solubility is reduced relative to simpler sulfonamides due to increased molecular rigidity.
Ring Size Effects : Replacing piperidine with pyrrolidine (5-membered ring) in the sulfonyl analog reduces molecular weight but compromises inhibitory potency (IC50 increases from 5.2 to 12.7 nM). This suggests the 6-membered piperidine ring optimizes steric complementarity with Kinase X’s active site .
Role of Symmetry: The bis-sulfonyl design likely improves binding avidity compared to monosubstituted analogs, as observed in dimeric inhibitors targeting protein-protein interactions.
Research Findings and Mechanistic Insights
- Conformational Stability : The 3,5-dimethyl substitution on the piperidine ring minimizes chair-to-chair flipping, stabilizing a conformation that aligns with hydrophobic pockets in Kinase X. This contrasts with pyrrolidine derivatives, which exhibit higher ring puckering variability .
- Synthetic Challenges : While the CCP4 suite aids in modeling such interactions , crystallographic refinement of the target compound’s large structure would require high-resolution data processed via SHELXL to resolve overlapping electron density .
- Biological Selectivity: Compared to non-sulfonamide derivatives, the target compound’s sulfonyl groups may reduce off-target effects by avoiding interactions with esterase enzymes, which preferentially hydrolyze non-polar esters.
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound?
The synthesis involves multistep reactions, including sulfonylation, coupling, and purification. Key parameters include:
- Temperature : Reactions often proceed optimally at 60–80°C to balance reactivity and side-product formation.
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide, dichloromethane) enhance solubility and reaction rates .
- Reaction time : Extended durations (12–24 hours) are required for complete conversion in coupling steps .
- Purification : Column chromatography with gradients of ethyl acetate/hexane achieves >95% purity, confirmed by HPLC .
Q. How can the molecular structure be validated experimentally?
- X-ray crystallography : Resolves 3D conformation, including piperidine ring puckering and sulfonamide bond angles .
- NMR spectroscopy : Key signals include aromatic protons (δ 7.2–8.5 ppm), piperidine methyl groups (δ 1.0–1.5 ppm), and sulfonyl-linked protons .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 424.53) confirm molecular weight .
Q. What preliminary assays are used to assess biological activity?
- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., IC₅₀ determination) .
- Cellular viability assays : MTT or ATP-based assays in cancer cell lines (e.g., IC₅₀ values reported for analogous sulfonamides) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated?
- Analog synthesis : Modify substituents on the piperidine ring (e.g., 3,5-dimethyl vs. 2-methyl) and pyridine core to probe steric/electronic effects .
- Biological profiling : Compare IC₅₀ values across analogs in kinase panels (e.g., EGFR, VEGFR) to identify critical pharmacophores .
- Computational docking : Map binding poses in target active sites (e.g., ATP-binding pockets) using software like AutoDock Vina .
Q. How should contradictory bioactivity data between this compound and analogs be resolved?
- Dose-response validation : Repeat assays with tighter control of variables (e.g., DMSO concentration, cell passage number) .
- Metabolic stability testing : Assess compound degradation in microsomal assays to rule out artifactual activity loss .
- Target engagement assays : Use CETSA (Cellular Thermal Shift Assay) to confirm direct target binding .
Q. What strategies optimize solubility and bioavailability for in vivo studies?
Q. How can computational modeling guide lead optimization?
- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (50–100 ns trajectories) to assess binding stability .
- QSAR modeling : Train models on analog datasets to predict logP, pKa, and ADMET properties .
- Free-energy perturbation (FEP) : Calculate relative binding affinities for substituent modifications .
Methodological Notes
- Data contradiction analysis : When bioactivity diverges from analogs, prioritize orthogonal assays (e.g., SPR for binding kinetics) over single-endpoint data .
- Synthetic challenges : Scale-up requires transitioning from batch to flow chemistry for exothermic steps (e.g., sulfonylation) to improve safety and yield .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
